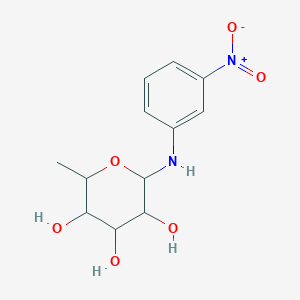![molecular formula C19H14BrNO B5156652 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)
1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, commonly known as BDQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDQ belongs to the class of benzoquinolines and has been found to exhibit promising anti-tubercular activity.
Mécanisme D'action
The exact mechanism of action of BDQ is not fully understood. However, it has been proposed that BDQ inhibits the activity of the ATP synthase enzyme in M. tuberculosis. This enzyme is responsible for the production of ATP, which is essential for the survival and growth of the bacterium. By inhibiting the activity of this enzyme, BDQ disrupts the energy metabolism of the bacterium, leading to its death.
Biochemical and Physiological Effects:
BDQ has been found to exhibit low toxicity in animal models. It has also been found to have a long half-life in the body, making it a promising candidate for once-daily dosing. BDQ has been shown to accumulate in the lungs, which is the primary site of infection in tuberculosis. This property makes BDQ a potentially effective drug for the treatment of pulmonary tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
BDQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit potent anti-tubercular activity, making it a valuable tool for studying the biology of M. tuberculosis. However, BDQ has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving BDQ.
Orientations Futures
There are several future directions for research involving BDQ. One area of research is the development of new formulations of BDQ that can improve its bioavailability and efficacy. Another area of research is the identification of the exact mechanism of action of BDQ. This knowledge could lead to the development of new drugs that target the same pathway as BDQ. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BDQ in humans.
Conclusion:
BDQ is a promising compound that has the potential to be a valuable tool in the fight against tuberculosis. Its potent anti-tubercular activity, low toxicity, and long half-life make it a promising candidate for the treatment of drug-resistant tuberculosis. Further research is needed to fully understand the mechanism of action of BDQ and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of BDQ involves a multi-step process that includes the reaction of 2-bromoaniline with 2-nitrobenzaldehyde to form 2-bromo-N-(2-nitrobenzyl)aniline. This intermediate is then reduced to form 2-bromo-N-(2-aminobenzyl)aniline. The final step involves the reaction of 2-bromo-N-(2-aminobenzyl)aniline with 2-carboxybenzaldehyde to form BDQ.
Applications De Recherche Scientifique
BDQ has been extensively studied for its anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis. BDQ has also been found to exhibit activity against drug-resistant strains of M. tuberculosis, making it a promising candidate for the treatment of drug-resistant tuberculosis.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOPMSIKLHKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5156625.png)


![3-(2,4-dichlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156639.png)
![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)
![5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)